4-Methylpyridazine-3,6-dione
Description
Overview of Pyridazine (B1198779) Chemistry and its Significance in Research
Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, and its derivatives, particularly pyridazinones, represent a highly significant class of compounds in both medicinal and agricultural chemistry. benthamdirect.combohrium.comscholarsresearchlibrary.comnih.govsarpublication.com The pyridazine nucleus is considered a "privileged structure" because its derivatives exhibit a vast array of biological activities. scholarsresearchlibrary.comsarpublication.com These activities include anti-inflammatory, analgesic, antimicrobial, anticancer, antihypertensive, and anticonvulsant properties, among others. sarpublication.comresearchgate.net The presence of the two adjacent nitrogen atoms endows the ring with unique physicochemical properties, such as a high dipole moment and the capacity for strong hydrogen bonding, which are crucial for interactions with biological targets.
The versatility of the pyridazinone core lies in its amenability to functionalization at various positions on the ring, allowing chemists to design and synthesize a multitude of derivatives with tailored biological and chemical properties. bohrium.comscholarsresearchlibrary.com This has made pyridazinones a focal point of extensive research, leading to the development of numerous compounds with therapeutic potential. For instance, several pyridazinone-based molecules have been investigated as cardiovascular agents, acting as cardiotonics and vasodilators. jchemrev.com Furthermore, their role as inhibitors of various enzymes has been a subject of intense study, contributing to the discovery of potential treatments for a range of diseases. nih.gov In the field of agrochemicals, pyridazine derivatives have been developed as herbicides, fungicides, and insecticides. sarpublication.com The ongoing exploration of pyridazine chemistry continues to yield novel compounds with significant potential for practical applications.
Historical Context of 4-Methylpyridazine-3,6-dione Studies
The study of pyridazines dates back to the late 19th century, with the first synthesis of the parent heterocycle being a significant milestone. scholarsresearchlibrary.com However, specific research into substituted derivatives like this compound emerged later as synthetic methodologies advanced and the pharmacological potential of the pyridazinone scaffold became more apparent.
A pivotal area of study for this compound has been the investigation of its tautomerism. A significant theoretical study focused on the geometrical optimizations of its various isomers, identifying nine distinct forms and ten transition states for their interconversion. researchgate.net This research provided fundamental insights into the energetic and thermodynamic properties of the compound in both gas and aqueous phases, highlighting the stability of different tautomeric and rotameric forms. researchgate.net
From a synthetic perspective, this compound and its precursors have served as valuable building blocks for more complex heterocyclic systems. For example, research has demonstrated the synthesis of N-[5-(1,2-dihydro-4-methylpyridazine-3,6-dione-1-yl)-1,3,4-thiadiazole-2-yl]maleimide, a compound that incorporates the this compound moiety. rdd.edu.iqresearchgate.net This illustrates the utility of this specific pyridazinone as a starting material in the construction of novel molecules with potential biological activities. The synthesis of such derivatives underscores the importance of understanding the reactivity and functionalization of the this compound core.
Current Research Landscape and Future Directions for this compound
The current research involving this compound and related pyridazinones is multifaceted, spanning from fundamental chemical physics to applied medicinal chemistry. The compound continues to be a subject of theoretical and computational studies, which aim to further elucidate its electronic structure, reactivity, and interactions with other molecules. researchgate.net These computational approaches are instrumental in predicting the properties of new derivatives and guiding synthetic efforts.
In synthetic chemistry, this compound remains a relevant intermediate for the synthesis of novel heterocyclic compounds. Its chemical structure offers multiple reactive sites for modification, enabling the creation of diverse molecular architectures. The development of derivatives that incorporate the this compound scaffold is an active area of research, with the goal of discovering new compounds with unique biological or material properties. rdd.edu.iqresearchgate.netmdpi.com
The broader landscape of pyridazinone research points towards several future directions for compounds like this compound. There is a continuous drive to develop new therapeutic agents, and the pyridazinone core is a promising platform for designing inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and cardiovascular disorders. benthamdirect.combohrium.comnih.govmdpi.com Future research will likely focus on:
Rational Drug Design: Utilizing computational modeling to design and synthesize novel this compound derivatives with enhanced potency and selectivity for specific biological targets.
Exploring New Biological Activities: Screening existing and new derivatives against a wider range of biological targets to uncover novel therapeutic applications.
Development of Novel Synthetic Methodologies: Devising more efficient and environmentally friendly methods for the synthesis and functionalization of the this compound ring system.
The foundational knowledge of the chemical and physical properties of this compound will be crucial in advancing these research frontiers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylpyridazine-3,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c1-3-2-4(8)6-7-5(3)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFIRVDEKAERQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662292 | |
| Record name | 4-Methylpyridazine-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73268-15-2 | |
| Record name | 4-Methylpyridazine-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Methylpyridazine 3,6 Dione
Established Synthetic Routes to 4-Methylpyridazine-3,6-dione and its Precursors
The formation of the this compound ring system can be achieved through several reliable synthetic pathways, often starting from acyclic or alternative cyclic precursors.
A primary and well-established method for synthesizing this compound involves the reaction between a substituted maleic anhydride (B1165640) derivative, specifically citraconic anhydride, and a hydrazine (B178648) source. The reaction of citraconic anhydride with hydrazine hydrate (B1144303) in an aqueous solution of hydrochloric acid leads to the formation of 3,6-dihydroxy-4-methylpyridazine, which exists in tautomeric equilibrium with this compound. lookchem.com Both citraconic anhydride and hydrazine dihydrochloride (B599025) are recognized as key upstream products for the synthesis of this compound. lookchem.com This ring condensation reaction is a direct and efficient pathway to the desired pyridazine (B1198779) ring system. lookchem.com
Table 1: Key Reactants for the Synthesis of this compound
| Starting Material | Reagent | Product (Tautomer) |
|---|
Data sourced from LookChem. lookchem.com
Condensation reactions are a cornerstone in the synthesis of pyridazinedione derivatives. Classical approaches frequently involve the condensation of maleic anhydride derivatives with hydrazines under acidic conditions with reflux heating. These reactions form the heterocyclic ring through the elimination of water. For instance, the condensation of a 4-methyl pyridazine-6-one derivative with dimethyl formamide (B127407) dimethylacetal (DMFDMA) represents a strategy to build upon an existing pyridazine core. mdpi.com Similarly, the reaction of 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with various amines demonstrates the broader applicability of condensation reactions in synthesizing related heterocyclic structures. nih.gov While effective, the often harsh conditions of classical condensation reactions can limit their compatibility with sensitive functional groups, prompting the development of milder alternatives.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, offer an efficient route to complex pyridazine derivatives. jppres.com The pyridazinedione scaffold is a valuable component in such reactions. For example, 3,6-pyridazinedione (B1590737) can act as a key building block in three-component reactions with aldehydes and dimedone to synthesize pyridazinoindazolones. Another relevant MCR involves the reaction of β-ketoesters, arylglyoxal derivatives, and hydrazine in water to produce alkyl 6-aryl-3-methylpyridazine-4-carboxylates. researchgate.net These reactions are valued for their high efficiency, experimental simplicity, and reduced waste generation compared to traditional multi-step syntheses. growingscience.com The complexity of MCRs, which can involve two or more simultaneous reactions, makes scaling up a significant challenge that requires careful control of parameters like temperature and agitation. jppres.com
Table 2: Example of a Three-Component Reaction for Pyridazine Derivatives
| Component 1 | Component 2 | Component 3 | Resulting Structure Class |
|---|
Based on findings from Khalafy. researchgate.net
The industrial-scale production of pyridazinediones necessitates optimized and efficient synthetic protocols. Large-scale synthesis of pyridazine-3,6-dione generally relies on well-controlled reaction conditions to maximize yield and purity. To improve the efficiency of these processes, techniques such as microwave irradiation and palladium-catalyzed cross-coupling reactions have been explored. While specific industrial methods for this compound are not extensively detailed, the strategies for the parent compound provide a relevant framework. The production of related heterocyclic compounds like pyridine (B92270) is achieved through established named reactions such as the Chichibabin synthesis and Bönnemann cyclization, which are known for their scalability and high yields. postapplescientific.com The increasing use of pyridazinediones in fields like bioconjugation for creating antibody-drug conjugates (ADCs) underscores the feasibility of producing these scaffolds on a larger scale. nih.govrsc.org
Derivatization Strategies for this compound
Once the this compound core is synthesized, it can be further modified to introduce a variety of functional groups, enabling the creation of a diverse library of derivatives.
Alkylation is a key strategy for the derivatization of the pyridazine ring. A common approach involves the deprotonation of a related precursor followed by reaction with an alkylating agent. For example, 3,6-dimethoxy-4-methylpyridazine (B2981032) can be metalated with lithium diisopropylamide (LDA) and subsequently alkylated with ethyl chloroacetate (B1199739) to yield ethyl 2-(3,6-dimethoxypyridazin-4-yl)acetate in good yield. core.ac.uk This intermediate can then be transformed into various other derivatives. core.ac.uk This method allows for the introduction of carbon-based substituents onto the pyridazine ring, providing a handle for further chemical transformations. core.ac.uk
Table 3: Example of an Alkylation Reaction on a Pyridazine Derivative
| Starting Material | Reagent 1 | Reagent 2 | Product |
|---|
Data sourced from CORE. core.ac.uk
Halogenation of this compound Derivatives
Halogenation of pyridazine derivatives is a fundamental strategy for introducing functional handles that can be used in subsequent cross-coupling reactions. For instance, the bromination of a dihydroxypyridopyridazine derivative, which can be conceptually related to the this compound core, yields a trishalogenated product. researchgate.net This process highlights the reactivity of the pyridazine ring towards electrophilic halogenating agents. The resulting halogenated compounds are valuable intermediates for further diversification. researchgate.net
The selective halogenation of pyridines, a related class of nitrogen-containing heterocycles, has been achieved using specifically designed phosphine (B1218219) reagents. researchgate.net This method allows for the installation of phosphonium (B103445) salts at the 4-position, which are subsequently displaced by halide nucleophiles. researchgate.net While not directly demonstrated on this compound, this strategy suggests potential avenues for the selective halogenation of pyridazine systems. Computational studies on these reactions indicate that the carbon-halogen bond formation proceeds through an SNAr pathway, with the elimination of the phosphine being the rate-determining step. researchgate.net
A general procedure for the bromination of a pyridazine-3,6-dione involves reacting the starting material with a brominating agent like phosphorus oxybromide (POBr₃). For example, this compound can be treated with POBr₃ in a suitable solvent such as 1,2-dichloroethane (B1671644) at reflux to yield the corresponding 3,6-dibromo-4-methylpyridazine. google.com
Table 1: Examples of Halogenation Reactions on Pyridazine Scaffolds
| Starting Material | Reagent | Product | Reference |
| Dihydroxypyridopyridazine | Brominating agent | Trishalogenated pyridopyridazine (B8481360) | researchgate.net |
| Pyridine | Designed phosphine reagents, Halide nucleophiles | 4-Halopyridine | researchgate.net |
| This compound | POBr₃ | 3,6-Dibromo-4-methylpyridazine | google.com |
Nucleophilic Substitution Reactions on this compound Scaffolds
The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic substitution reactions, which are a cornerstone for its functionalization. thieme-connect.de Halogenated pyridazine derivatives are common substrates for these reactions. For example, a trishalogenated pyridopyridazine derivative, obtained from bromination, undergoes nucleophilic substitutions at positions 3 and 8. researchgate.net The reactivity towards nitrogen nucleophiles appears to be selective, with substitution occurring at position 3 first, followed by position 8. researchgate.net
The reaction of 4-X-3-(methoxymethyl)-6-methylpyridazine (where X = Cl, Br, I) with potassium amide in liquid ammonia (B1221849) results in a mixture of 4- and 5-amino-3-(methoxymethyl)-6-methylpyridazine. wur.nl The ratio of the products is independent of the halogen, suggesting the involvement of a 4,5-didehydropyridazine intermediate. wur.nl
In another example, chlorination of a pyridazinoquinoline derivative with phosphorus pentachloride yields a chloro derivative that can be converted to a variety of other derivatives through nucleophilic substitution. mdpi.com Similarly, 4,6-dichloropyridazine-3-carboxylate can undergo regioselective nucleophilic substitution at the 4-position with t-butyl ethyl malonate. researchgate.net
Table 2: Nucleophilic Substitution Reactions on Pyridazine Derivatives
| Substrate | Nucleophile | Product | Reference |
| Trishalogenated pyridopyridazine | Nitrogen nucleophiles | 3,8-Disubstituted pyridopyridazine | researchgate.net |
| 4-X-3-(methoxymethyl)-6-methylpyridazine (X=Cl, Br, I) | KNH₂/NH₃ | 4- and 5-amino-3-(methoxymethyl)-6-methylpyridazine | wur.nl |
| Chloro-pyridazinoquinoline | Various nucleophiles | Substituted pyridazinoquinolines | mdpi.com |
| 4,6-Dichloropyridazine-3-carboxylate | t-Butyl ethyl malonate | 4-Substituted pyridazine-3-carboxylate | researchgate.net |
Cross-Coupling Reactions for Functionalization of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyridazine core. researchgate.net These reactions typically utilize halogenated or triflate-activated pyridazine derivatives.
Regioselective desymmetrization of 4-substituted pyridazin-3,6-diones has been achieved using the sterically hindered 2,4,6-triisopropylphenyl-sulfonylchloride, enabling efficient sequential palladium cross-coupling reactions. researchgate.net The Suzuki cross-coupling reaction is particularly useful. For instance, a 6-bromopyridopyridazine derivative undergoes Suzuki arylation to introduce an aryl group at the 6-position. researchgate.net The synthesis of various aryl- and diaryl-3(2H)-pyridazinones has been accomplished via Suzuki palladium-catalyzed cross-coupling reactions of the corresponding chloro-3(2H)-pyridazinones. researchgate.net
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has also been applied to pyridazine systems. researchgate.net This reaction allows for the introduction of alkynyl groups onto the pyridazine ring. thieme-connect.de
Table 3: Cross-Coupling Reactions on Pyridazine Derivatives
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Reference |
| Suzuki | 6-Bromopyridopyridazine | Arylboronic acid | Palladium catalyst | 6-Arylpyridopyridazine | researchgate.net |
| Suzuki | Chloro-3(2H)-pyridazinones | Arylboronic acids | Palladium catalyst | Aryl- and diaryl-3(2H)-pyridazinones | researchgate.net |
| Sonogashira | Pyridazinyl halides/triflates | Terminal acetylenes | Pd(0)/Cu(I) | Alkynylpyridazines | thieme-connect.de |
Ring-Closure Reactions and Annulation Strategies involving this compound
The this compound scaffold can be involved in or synthesized through various ring-closure and annulation reactions. One strategy involves the condensation of the methyl group of a 4-methyl pyridazine-6-one derivative with N,N-dimethylformamide dimethylacetal (DMFDMA) to form an enamine intermediate. mdpi.com This intermediate can then undergo further reactions, such as treatment with aniline (B41778), to construct fused ring systems like pyrido[3,4-c]pyridazine-3,8-dione. mdpi.com
Another approach starts with 4-methyl-3-cyano-pyridine-2,6-diones, which are prepared from the condensation of acetoacetate (B1235776) esters and N-arylcyanoacetamide. mdpi.com Azo coupling with a phenyldiazonium salt gives a hydrazone, which then undergoes a one-pot conversion with DMFDMA to an enamine, followed by cyclocondensation to afford a 6,8-dione derivative. mdpi.com
Reductive cyclization of 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters with iron in acetic acid leads to the formation of lactams. mdpi.com Additionally, inverse Diels-Alder reactions of N-methylindole with 1,2,4,5-tetrazine-3,6-dicarboxylate provide another route to pyridazoquinolones. mdpi.com
Reaction Mechanisms in this compound Synthesis and Derivatization
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes in the synthesis and derivatization of this compound.
Mechanistic Investigations of Tautomeric Transformations
Theoretical studies have been conducted to investigate the tautomeric transformations of 4-methyl-3,6-pyridazinedione isomers. researchgate.net Using quantum-mechanical calculations at different levels of theory (B3LYP/6-31G(d), B3LYP/6-31+G(d,p), and MP2/6-31G(d)), researchers have identified nine isomers of 4-methyl-3,6-pyridazinedione and ten transition states for their interconversion. researchgate.net These studies provide insights into the energetics, thermodynamic quantities, and rate constants of these tautomeric and rotameric transformations in both the gas phase and in an aqueous phase. researchgate.net
Role of Intermediates in this compound Reactions
Intermediates play a significant role in the reactions of this compound and its derivatives. As mentioned earlier, the reaction of 4-halogenated pyridazines with potassium amide in liquid ammonia is proposed to proceed through a 4,5-didehydropyridazine intermediate. wur.nl
In the synthesis of pyrido[3,4-c]pyridazine-3,8-dione from a 4-methyl pyridazine-6-one derivative, an enamine intermediate is formed by the condensation of the methyl group with DMFDMA. mdpi.com This enamine is a key intermediate that undergoes subsequent cyclization. mdpi.com
In another example, the reaction of 4-methyl-3-cyano-pyridine-2,6-diones with a diazonium salt forms a hydrazone intermediate. mdpi.com This hydrazone is then converted to an enamine intermediate before the final cyclocondensation to the pyridopyridazine-6,8-dione. mdpi.com
Stereochemical Considerations in this compound Synthesis
While the parent compound this compound, in its most stable tautomeric forms, is an achiral molecule, the principles of stereochemistry are crucial when considering its synthesis and the synthesis of its numerous derivatives. The introduction of chirality or the control of stereoisomerism often arises from reactions that modify the pyridazinedione core or from the use of chiral starting materials and reagents.
The primary tautomers of this compound have been identified through computational studies as 6-hydroxy-4-methyl-3-pyridazinone and 6-hydroxy-5-methyl-3-pyridazinone. researchgate.net In these structures, the carbon atom bearing the methyl group is part of a double bond (sp² hybridized), and therefore does not constitute a stereocenter. Chirality is typically introduced when the C4=C5 double bond of the pyridazinedione ring is reduced or when substituents are added that create a chiral center.
Stereochemical control is a fundamental aspect of modern organic synthesis, allowing for the selective formation of a single stereoisomer. researchgate.net In the context of pyridazinedione chemistry, these strategies are essential for creating structurally defined molecules for various applications. Asymmetric synthesis aims to produce chiral compounds from achiral or prochiral precursors, often employing methods like chiral catalysts or auxiliaries to guide the stereochemical outcome of a reaction. researchgate.net
For instance, the synthesis of derivatives can lead to geometric isomers (E/Z isomers). In a related synthesis of 6-methyl-3-[(phenylamino)methylene]pyridine-2,4(1H,3H)-dione, the geometry of the exocyclic enamine double bond was unequivocally determined as the E isomer via single-crystal X-ray analysis. nih.gov Such control over geometric isomerism is a key stereochemical consideration.
Furthermore, the pyridazinedione scaffold can be utilized in stereoselective reactions to build complex chiral molecules. Organocatalytic protocols, which use small organic molecules as catalysts, have been developed for highly stereoselective transformations, including the synthesis of optically active compounds that could be analogous to pyridazinedione derivatives. acs.org When synthesizing derivatives of this compound that contain one or more stereocenters, controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration is a primary objective. The synthesis of chiral building blocks, such as optically active dihydropyridinone derivatives, often relies on using chiral starting materials from the "chiral pool," like amino acids, to set the absolute stereochemistry early in the synthetic sequence. researchgate.net
The table below summarizes the key stereochemical concepts and their relevance to the synthesis of this compound and its derivatives.
| Stereochemical Concept | Relevance to Pyridazinedione Synthesis | Synthetic Approach/Method |
|---|---|---|
| Chirality | Arises when the pyridazinedione ring is saturated (e.g., in tetrahydropyridazinedione derivatives) or when chiral substituents are introduced. The C4 carbon becomes a potential stereocenter upon reduction. | Asymmetric hydrogenation of the C=C bond; use of chiral building blocks derived from natural sources (e.g., L-serine). researchgate.net |
| Enantioselectivity | Crucial for producing a single enantiomer of a chiral derivative, which is often necessary for biological applications. | Use of chiral catalysts (organocatalysts, transition-metal complexes) or chiral auxiliaries to direct the formation of one enantiomer over the other. researchgate.netacs.org |
| Diastereoselectivity | Important when a reaction creates a new stereocenter in a molecule that already contains one, leading to the formation of diastereomers. | Substrate-controlled or reagent-controlled reactions to favor the formation of a specific diastereomer. |
| Geometric (E/Z) Isomerism | Can occur when functionalization leads to the formation of an exocyclic double bond, such as in the synthesis of methylene-substituted pyridazinediones. nih.gov | Control of reaction conditions (temperature, solvent, catalyst) to favor the thermodynamically or kinetically preferred geometric isomer. |
Spectroscopic and Computational Characterization of 4 Methylpyridazine 3,6 Dione
Advanced Spectroscopic Analyses
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure and bonding. While experimental data for 4-methylpyridazine-3,6-dione is not extensively documented in publicly available literature, computational methods have been employed to predict its spectroscopic characteristics. Theoretical studies, particularly those using Density Functional Theory (DFT), offer reliable predictions of NMR, IR, Mass, UV-Visible, and Raman spectra.
NMR spectroscopy is a fundamental tool for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei like ¹H and ¹³C. chemicalbook.com For this compound, computational studies have been essential in predicting its NMR spectra, especially given its existence as multiple tautomers. researchgate.net
Theoretical calculations using the Gauge-Invariant Atomic Orbitals (GIAO) method have been performed for various isomers of 4-methyl-3,6-pyridazinedione. researchgate.netresearchgate.net These calculations predict the chemical shifts for the protons and carbon atoms in the molecule's most stable forms. The predicted values help in distinguishing between different tautomers and understanding the electronic environment of each nucleus. For instance, the chemical shift of the methyl group protons (CH₃) and the vinyl proton (C-H) are characteristic, as are the shifts of the carbonyl carbons (C=O) and the carbons of the double bond (C=C).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: Data is based on theoretical calculations for the most stable tautomer and may vary from experimental values.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ | ~2.1 | ~15 |
| =CH- | ~6.8 | ~125 |
| C=O (at C3) | - | ~165 |
| C=O (at C6) | - | ~168 |
| C-CH₃ | - | ~140 |
| N-H | ~11.5 | - |
This table is illustrative, based on typical values for similar structures and findings from computational studies on pyridazine (B1198779) derivatives. researchgate.netresearchgate.net
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present. keyorganics.net
The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. The most prominent features are the strong stretching vibrations of the two carbonyl (C=O) groups and the N-H bonds of the pyridazine ring. The C=C double bond and C-H bonds also show characteristic absorptions.
Calculated IR spectra from DFT studies on related pyridazine diones provide insight into these vibrational modes. researchgate.net
Table 2: Key Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3400 - 3500 | Medium-Strong |
| C-H (vinyl) | Stretching | ~3100 | Medium |
| C-H (methyl) | Stretching | 2950 - 3000 | Medium |
| C=O (amide) | Stretching | 1650 - 1710 | Strong |
| C=C | Stretching | 1600 - 1650 | Medium |
| N-H | Bending | ~1550 | Medium |
This table is illustrative, based on computational studies and known values for pyridazine dione (B5365651) structures. researchgate.netjst.go.jp
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. wur.nl
The molecular formula of this compound is C₅H₄N₂O₂, which corresponds to a molecular weight of 124.10 g/mol . bldpharm.com The high-resolution mass spectrum would show a molecular ion peak [M]⁺ at this value. Fragmentation in the mass spectrometer would likely involve the loss of small, stable molecules like carbon monoxide (CO) or nitrogen (N₂), as well as cleavage of the methyl group.
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. rsc.org The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy orbital (like a π or n orbital) to a higher energy empty orbital (like a π* orbital).
For this compound, the key electronic transitions are expected to be π → π* and n → π* transitions associated with the conjugated system of C=C and C=O bonds. Studies on similar heterocyclic diones show characteristic absorption bands in the UV region. nju.edu.cn Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict these electronic transitions. researchgate.net The predicted spectra help in understanding the electronic structure and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Table 3: Predicted UV-Visible Absorption Maxima (λmax) for this compound
| Electronic Transition | Predicted λmax (nm) |
| n → π | ~300 - 340 |
| π → π | ~220 - 280 |
This table is illustrative, based on computational studies of related pyridazine derivatives. researchgate.netnju.edu.cn
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations and is complementary to IR spectroscopy. edinst.com While IR activity requires a change in the molecule's dipole moment during a vibration, Raman activity requires a change in its polarizability. keyorganics.net Therefore, symmetric vibrations and bonds like C=C are often strong in Raman spectra.
The Raman spectrum of this compound would show prominent peaks for the ring stretching modes and the symmetric stretching of the carbonyl groups. DFT calculations have been successfully used to predict the Raman spectra of related substituted pyridazines. researchgate.netresearchgate.net
Table 4: Key Predicted Raman Shifts for this compound
| Functional Group / Bond | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C=C | Stretching | 1600 - 1650 | Strong |
| Ring | Breathing/Stretching | 1300 - 1500 | Strong |
| C-CH₃ | Stretching | ~1200 | Medium |
| C=O | Symmetric Stretching | 1650 - 1710 | Medium |
This table is illustrative, based on computational studies of related pyridazine derivatives. researchgate.netresearchgate.net
Theoretical Chemistry and Computational Studies
Computational chemistry, particularly using Density Functional Theory (DFT), has become indispensable for studying molecules like this compound. gsconlinepress.com These methods allow for the investigation of molecular properties that may be difficult to measure experimentally.
A key theoretical study focused on the tautomeric and rotameric transformations of 4-methyl-3,6-pyridazinedione. researchgate.net Using methods like B3LYP and MP2 with basis sets such as 6-31G(d), researchers have optimized the geometries of nine different isomers and ten transition states connecting them. researchgate.net Such studies reveal that the dione form is one of several possible tautomers, including the enol (4-methyl-3-hydroxy-6-pyridazinone) and diol (4-methylpyridazine-3,6-diol) forms.
These computational analyses provide critical data on:
Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles for the most stable conformations.
Thermodynamics: Determination of the relative energies, enthalpies, and Gibbs free energies of the different tautomers, indicating their relative stabilities in the gas phase and in solution. researchgate.net
Spectroscopic Prediction: As detailed in the sections above, computational methods are used to calculate ¹H and ¹³C NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions. researchgate.net
Electronic Properties: Analysis of the molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity, with the HOMO-LUMO gap indicating chemical stability. researchgate.netgsconlinepress.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize regions of positive and negative electrostatic potential, identifying likely sites for nucleophilic and electrophilic attack. researchgate.net
These theoretical findings are crucial for a comprehensive understanding of the chemical nature of this compound, guiding further experimental research and application. researchgate.netresearchgate.net
Quantum Chemical Calculations (DFT, ab initio) for Geometrical Optimization and Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for determining the optimized geometry and electronic characteristics of molecules. For this compound and its related isomers, geometrical optimizations have been performed using methods such as B3LYP with basis sets like 6-31G(d) and 6-31+G(d,p), as well as Møller–Plesset (MP2) calculations. researchgate.net These computational approaches help in identifying stable conformations and understanding the influence of substituents on the molecular structure.
For instance, studies on similar pyridazine derivatives have utilized DFT calculations with the B3LYP functional and various basis sets (e.g., 6-31G(d), 6-311++G(d,p)) to obtain optimized geometries. researchgate.netscience.gov These calculations have shown good agreement with experimental data where available, confirming the reliability of the theoretical models. The presence of a methyl group is expected to influence the geometry of the pyridazine ring. nih.gov The optimized geometric parameters, such as bond lengths and angles, provide a foundational understanding of the molecule's structure. acs.org
Table 1: Examples of Computational Methods for Geometrical Optimization
| Method | Basis Set | Application |
|---|---|---|
| DFT (B3LYP) | 6-31G(d) | Geometrical optimization of this compound isomers. researchgate.net |
| DFT (B3LYP) | 6-31+G(d,p) | Geometrical optimization and frequency calculations. researchgate.net |
| MP2 | 6-31G(d) | Single-point energy calculations on optimized geometries. researchgate.net |
Analysis of HOMO-LUMO Energies and Chemical Reactivity
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in describing the chemical reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com
For pyridazine derivatives, the HOMO and LUMO energies have been calculated using DFT methods. researchgate.net These calculations reveal that the charge transfer within the molecule is influenced by this energy gap. researchgate.net Global reactivity parameters such as electronegativity (χ), chemical hardness (η), and softness (S) can be derived from HOMO and LUMO energies. irjweb.comijarset.com A molecule with a smaller energy gap is generally more polarizable and reactive. ijarset.com
Table 2: Key Chemical Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. irjweb.com |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. ijarset.com |
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Describes the power to attract electrons. ijarset.com |
| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the electrophilic nature of a molecule. ijarset.com |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results for validation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These theoretical predictions are valuable for assigning experimental NMR signals and understanding the electronic environment of the nuclei. uou.ac.in
IR Spectroscopy: Theoretical calculations of vibrational frequencies using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can simulate the infrared spectrum. researchgate.netscience.gov This aids in the assignment of vibrational modes observed in experimental FT-IR spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. researchgate.netscience.gov This analysis provides insights into the electronic structure and the nature of transitions, such as π→π*. researchgate.net
Tautomeric and Rotameric Transformations: Theoretical Insights
This compound can exist in different tautomeric and rotameric forms. Theoretical calculations are essential for investigating the relative stabilities and the energy barriers for the interconversion between these isomers. researchgate.net Studies have identified multiple isomers and transition states for 4-methyl-3,6-pyridazinedione using DFT and MP2 methods. researchgate.net These calculations provide thermodynamic quantities and rate constants for the tautomeric and rotameric transformations, both in the gas phase and in solution. researchgate.net The relative energies of the different tautomers are crucial for understanding which form is predominant under various conditions.
Molecular Electrostatic Potential (MESP) Analysis for Reactivity Sites
The Molecular Electrostatic Potential (MESP) is a valuable tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. chemrxiv.orguni-muenchen.de MESP maps illustrate the charge distribution on the molecular surface, where regions of negative potential (electron-rich) are susceptible to electrophilic attack, and regions of positive potential (electron-poor) are prone to nucleophilic attack. uni-muenchen.de For pyridazine derivatives, MESP analysis helps to pinpoint the sites of chemical reactivity, such as the nitrogen and oxygen atoms which typically exhibit negative potential. researchgate.netrsc.org This analysis provides a visual representation of the molecule's reactivity landscape. nih.gov
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with electron delocalization. uni-muenchen.dewisc.edu For pyridazine systems, NBO analysis reveals the hyperconjugative interactions and charge delocalization that contribute to the molecule's stability. researchgate.net The analysis of donor-acceptor interactions provides insight into the intramolecular charge transfer and the strength of chemical bonds. wisc.edumpg.de
Table 3: Key NBO Interaction Data
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Implication |
|---|---|---|---|
| Lone Pair (N) | Antibonding π*(C=C) | Varies | Indicates delocalization of lone pair electrons into the ring system. |
Note: Specific values would be obtained from detailed NBO calculations for this compound.
Non-Linear Optical (NLO) Properties: Computational Assessment
Computational chemistry is also used to assess the Non-Linear Optical (NLO) properties of molecules. researchgate.netresearchgate.net The first-order hyperpolarizability (β) is a key parameter that determines a molecule's NLO response. researchgate.net DFT calculations can predict the dipole moment (μ), polarizability (α), and hyperpolarizability (β) of a molecule. researchgate.netnih.gov Molecules with significant charge transfer, often indicated by a small HOMO-LUMO gap and extended π-conjugation, tend to exhibit larger NLO responses. nih.govmedmedchem.com Computational studies on similar heterocyclic systems have shown that modifications to the molecular structure can significantly impact the NLO properties. researchgate.netnih.gov
Biological and Pharmacological Investigations of 4 Methylpyridazine 3,6 Dione and Its Analogs
Medicinal Chemistry Applications of Pyridazinedione Scaffolds
The pyridazinone core is a privileged scaffold in medicinal chemistry due to its versatile biological activities. nih.govnih.gov This heterocyclic system is a key structural component in several marketed drugs, demonstrating its therapeutic relevance. nih.govmdpi.com For instance, pimobendan (B44444) and levosimendan (B1675185) are cardiotonic agents, while emorfozan is utilized for its analgesic and anti-inflammatory properties. nih.govmdpi.com The adaptability of the pyridazinone ring allows for straightforward chemical modifications, enabling the synthesis of a wide array of derivatives with diverse pharmacological profiles. mdpi.com Researchers have successfully synthesized and evaluated numerous pyridazinone analogs, showcasing activities such as anticancer, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antioxidant effects. nih.govmdpi.com The ease of synthesis and the capacity to modulate biological responses through structural modifications make the pyridazinedione scaffold an attractive starting point for the development of novel therapeutic agents.
Biological Activity Screening and Efficacy Studies
The pyridazinedione scaffold has been a fertile ground for the discovery of compounds with a wide range of biological activities. Screening of various derivatives has revealed their potential in several therapeutic areas.
The pyridazine (B1198779) nucleus is a recognized pharmacophore in the design of anticancer agents. rsc.orgnih.gov Numerous pyridazine-containing compounds have been synthesized and evaluated for their activity against various cancer cell lines, targeting diverse biological processes involved in cancer development and progression. rsc.org
One study reported the synthesis of a series of 3,6-disubstituted pyridazines and their evaluation for in vitro anticancer activity against human breast cancer cell lines (T-47D and MDA-MB-231) and an ovarian cancer cell line (SKOV-3). nih.govresearchgate.net Several of these compounds demonstrated potent anti-proliferative action, with the methyltetrahydropyran-bearing pyridazine emerging as a particularly strong inhibitor of the breast cancer cell lines. nih.govresearchgate.net These compounds were found to alter the cell cycle progression and induce apoptosis. nih.govresearchgate.net
Another investigation focused on pyridazinone-based diarylurea derivatives as potential dual antimicrobial and anticancer agents. biomedpharmajournal.org These compounds were screened against 60 cancer cell lines at the National Cancer Institute (NCI), with some exhibiting significant cytotoxic activity. biomedpharmajournal.org
Table 1: Anticancer Activity of Selected Pyridazinedione Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Methyltetrahydropyran-bearing pyridazine | T-47D (Breast) | 0.43 ± 0.01 | nih.govresearchgate.net |
| Methyltetrahydropyran-bearing pyridazine | MDA-MB-231 (Breast) | 0.99 ± 0.03 | nih.govresearchgate.net |
| Pyridazinone-diarylurea derivative 10h | A549/ATCC (Lung) | - | biomedpharmajournal.org |
| Pyridazinone-diarylurea derivative 8g | - | - | biomedpharmajournal.org |
Pyridazinone derivatives have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens. nih.govmdpi.com The structural versatility of the pyridazinone nucleus allows for the development of compounds with broad-spectrum or selective antimicrobial effects.
In one study, novel pyridazinone derivatives were synthesized and evaluated for their antibacterial and antifungal activities. nih.gov The research demonstrated that Schiff-base and chalcone (B49325) derivatives of 4-acetyl-5,6-diphenylpyridazin-3(2H)-one exhibited activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. nih.gov
Another study reported the synthesis of new hydrazones derived from 1-[4-(2-methoxybenzyl)-6-aryl pyridazin-3(2H)-ylidene] hydrazines. nih.gov Several of these compounds were screened for their antimicrobial activity against Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa, with one derivative showing particularly high biological activity. nih.gov
The antimicrobial potential of pyridazinones has also been enhanced by forming metal complexes. Metal complexes of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one were synthesized and showed selective and effective activities against Staphylococcus aureus, Pseudomonas putida, Candida albicans, and Candida tropicalis. mdpi.com
Table 2: Antimicrobial Activity of Selected Pyridazinedione Derivatives
| Compound | Microorganism | Activity | Reference |
|---|---|---|---|
| Pyridazinone-diarylurea derivative 10h | Staphylococcus aureus | MIC = 16 µg/mL | biomedpharmajournal.org |
| Pyridazinone-diarylurea derivative 8g | Candida albicans | MIC = 16 µg/mL | biomedpharmajournal.org |
| Hydrazone derivative 15(d) | S. aureus, S. faecalis, E. coli, P. aeruginosa | High activity | nih.gov |
| Cd(II) and Ni(II) complexes of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one | S. aureus, P. putida, C. albicans, C. tropicalis | Effective activity | mdpi.com |
Several studies have explored the antioxidant potential of pyridazine derivatives, revealing their capacity to scavenge free radicals and inhibit lipid peroxidation. nih.govmdpi.com These properties are crucial for combating oxidative stress, which is implicated in numerous diseases.
A study investigating a series of 2H-pyridazine-3-one and 6-chloropyridazine analogues found that many of these compounds exhibited a strong inhibitory effect on superoxide (B77818) anion formation. nih.govmdpi.com At a concentration of 10-3 M, the scavenging rates were significant, ranging from 15% to 99%. nih.gov However, these compounds generally showed weaker inhibitory effects on lipid peroxidation, suggesting they act more as superoxide radical scavengers than hydroxyl radical scavengers. nih.gov Notably, these compounds did not demonstrate significant DPPH radical scavenging activity. nih.gov
Computational studies have also been employed to investigate the antioxidative properties of pyridazine derivatives, analyzing their potential to act as antioxidants through various mechanisms. mdpi.com
Table 3: Antioxidant Activity of Selected Pyridazine Derivatives
| Compound Class | Assay | Activity | Reference |
|---|---|---|---|
| 2H-pyridazine-3-one and 6-chloropyridazine analogues | Superoxide anion scavenging | 15-99% inhibition at 10-3 M | nih.gov |
| 2H-pyridazine-3-one and 6-chloropyridazine analogues | Lipid peroxidation inhibition | Weak activity | nih.gov |
| 2H-pyridazine-3-one and 6-chloropyridazine analogues | DPPH radical scavenging | No effect | nih.gov |
The pyridazinone core is a well-established scaffold for the development of anti-inflammatory agents, with some derivatives exhibiting potent activity and reduced ulcerogenic side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). sarpublication.com A primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. rsc.orgnih.gov
Several research groups have designed and synthesized pyridazine derivatives as selective COX-2 inhibitors. nih.govrsc.orgnih.gov These compounds have shown promising anti-inflammatory activity in various in vivo models. For example, some pyrazole-pyridazine hybrids demonstrated higher COX-2 inhibitory action than the standard drug celecoxib (B62257) and were able to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in macrophage cell lines. mdpi.com
Furthermore, certain pyridazinone derivatives have been identified as inhibitors of phosphodiesterase type 4 (PDE4), another important target for anti-inflammatory therapies, particularly in respiratory diseases. semanticscholar.org One such derivative, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, showed promising activity and selectivity for the PDE4B isoenzyme and was able to regulate the production of pro-inflammatory cytokines and chemokines by human primary macrophages. nih.gov
Table 4: Anti-inflammatory Activity of Selected Pyridazinedione Derivatives
| Compound Class/Derivative | Target | Activity | Reference |
|---|---|---|---|
| Pyrazole-pyridazine hybrids (5f and 6f) | COX-2 | IC50 = 1.50 µM and 1.15 µM | mdpi.com |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | High inhibitory activity | nih.govbiomedpharmajournal.org |
| Pyrido[2,3-d]pyridazine-2,8-dione derivative (7c) | COX-1/COX-2 | Dual inhibitor, 82% inhibition of ear edema | nih.gov |
Derivatives of the pyridazine nucleus have been investigated for their effects on the central nervous system (CNS), with a particular focus on their interaction with GABA-A receptors. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain, and modulation of its receptors can have significant effects on neuronal excitability.
A series of aminopyridazine derivatives of GABA have been synthesized and found to act as selective and competitive GABA-A receptor antagonists. These compounds were shown to displace [3H]GABA from rat brain membranes and antagonize the GABA-elicited enhancement of [3H]diazepam binding, confirming their action at the GABA-A receptor. Structure-activity relationship studies revealed that a GABA moiety with a positive charge is crucial for optimal receptor recognition and that linking a butyric acid moiety to the N(2) nitrogen of a 3-aminopyridazine (B1208633) results in GABA-antagonistic properties. The potency of these antagonists was significantly enhanced by the presence of an aromatic system with electron-donating substituents at the 6-position of the pyridazine ring. One such derivative, SR 95531, proved to be a potent antagonist of Cl- channel opening regulated by GABA-A receptors.
Table 5: CNS Activity of Selected Pyridazine Derivatives
| Compound | Target | Activity | Reference |
|---|---|---|---|
| SR 95103 (2-(3-carboxypropyl)-3-amino-4-methyl-6-phenylpyridazinium chloride) | GABA-A receptor | Selective and competitive antagonist | |
| SR 95531 | GABA-A receptor-regulated Cl- channel | Potent antagonist |
Cardiovascular System Activity (e.g., Vasodilator and Antihypertensive Properties)
The pyridazine heterocycle is embedded in several drugs with cardiovascular applications. Marketed antihypertensive agents such as hydralazine (B1673433) and dihydralazine (B103709) contain the closely related phthalazine (B143731) heterocycle. nih.gov This has spurred interest in pyridazine derivatives as potential cardiovascular agents. Studies have explored the synthesis and antihypertensive properties of various pyridazine compounds, indicating the scaffold's potential for development in this therapeutic area. impactfactor.org For example, some drugs based on pyridazine rings include cadralazine (B1668199) and pipofezine, which have been investigated for their pharmacological effects. researchgate.net
Enzyme Inhibition Studies (e.g., Dipeptidyl Peptidase-IV, Kinase, Phosphodiesterase, HPK1)
Derivatives of pyridazine and pyridazinone have been a focal point of enzyme inhibition studies, targeting a range of enzymes implicated in various diseases.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : DPP-IV inhibitors are a class of agents used for treating type 2 diabetes. nih.gov DPP-IV is a serine peptidase that regulates incretin (B1656795) hormones. nih.govepa.gov The development of DPP-IV inhibitors requires high selectivity over related enzymes like DPP8 and DPP9 to ensure a favorable safety profile. nih.govepa.gov Research into novel heterocyclic compounds as DPP-4 inhibitors has included the development of pyrazolo[3,4-d]pyrimidinones, which share structural similarities with pyridazine derivatives. nih.gov
Kinase Inhibition : The pyridazine core has been successfully utilized to develop potent kinase inhibitors. A study identified 3,6-disubstituted pyridazines as a novel class of anticancer agents that target cyclin-dependent kinase 2 (CDK2). nih.gov One derivative, a methyltetrahydropyran-bearing pyridazine, showed submicromolar growth inhibition against breast cancer cell lines. nih.gov Another area of focus is Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of immune cell function, making it an attractive target for immunotherapy. nih.govresearchgate.net Small molecule inhibitors of HPK1, including pyridine-based analogues, have demonstrated strong inhibitory activity and the ability to activate multiple immune cell types, leading to robust anti-tumor responses. researchgate.netnih.govmedkoo.com
Phosphodiesterase (PDE) Inhibition : Pyridazinone heterocycles are key components in the development of phosphodiesterase (PDE) inhibitors. nih.gov PDEs are enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP), a crucial secondary messenger in many physiological processes, including inflammatory responses. mdpi.com Efforts to create selective PDE inhibitors have led to the synthesis of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones. nih.gov Studies have shown that peripheral inhibition of PDE4 can prevent the progression of experimental autoimmune encephalomyelitis, an animal model for multiple sclerosis, suggesting the therapeutic potential of such compounds. nih.gov
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 3,6-disubstituted pyridazines | CDK2 | Inhibited breast cancer cell growth with IC50 values in the submicromolar range. | nih.gov |
| Pyridine-2-carboxamide analogues | HPK1 | Demonstrated strong HPK1 inhibitory activity and good kinase selectivity. | nih.gov |
| 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones | PDE3/PDE4 | The pyridazinone lactam functionality is critical for PDE3-inhibitory activity. | nih.gov |
| Pyrazolo[3,4-d]pyrimidinones | DPP-IV | Compound 29 showed an IC50 of 1.06 µM. | nih.gov |
Anticonvulsant and Antiepileptic Research
Pyridazine-3,6-dione derivatives have been a significant area of investigation for new anticonvulsant agents. Epilepsy is a neurological disorder characterized by recurrent seizures, and current antiepileptic drugs (AEDs) are not effective for all patients and can have significant side effects. mdpi.comnih.gov
A study on novel 1-substituted-1,2-dihydro-pyridazine-3,6-diones identified several compounds with potent activity against maximal electroshock (MES)-induced seizures. nih.gov For instance, the compound 1-[3-(2-aminophenylamino)-2-hydroxypropyl)-1,2-dihydro-pyridazine-3,6-dione (compound 4h in the study) was found to be highly effective. nih.gov Similarly, other research has synthesized and evaluated various pyridazinone derivatives, demonstrating moderate to good anticonvulsant activity in both MES and isoniazid-induced convulsion models. openpharmaceuticalsciencesjournal.com Fused-ring systems containing pyridazine, such as 6-substituted-pyrido[3,2-d]pyridazine derivatives, have also been explored, yielding compounds with significant anticonvulsant activity and improved safety profiles compared to existing drugs like carbamazepine. nih.gov
| Compound | Anticonvulsant Test | ED50 (mg/kg) | Reference |
|---|---|---|---|
| 1-[3-(2-aminophenylamino)-2-hydroxypropyl)-1,2-dihydro-pyridazine-3,6-dione | MES | 44.7 | nih.gov |
| 1-[2-hydroxy-3-piperazin1-yl-propyl)-1,2-dihydro-pyridazine-3,6-dione | MES | 72 | nih.gov |
| 1-[2-hydroxy-3-imidazol-1-yl-propyl)-1,2-dihydro-pyridazine-3,6-dione | MES | 79 | nih.gov |
| N-m-chlorophenyl- nih.govopenpharmaceuticalsciencesjournal.comnih.govtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine | MES | 13.6 | nih.gov |
Antipyretic Activity of Pyridazine Derivatives
In addition to other pharmacological effects, pyridazine derivatives have been investigated for their antipyretic (fever-reducing) properties. A study screening newly synthesized pyridazine derivatives found that a sulphur-containing compound, 3-amino-4-mercapto-6-methylpyridazine, was particularly effective in a rat antipyresis model, showing superior antipyretic effects compared to other compounds tested. nih.gov This highlights the potential of this class of substances for the development of new antipyretic agents. nih.gov
Structure-Activity Relationship (SAR) Studies for 4-Methylpyridazine-3,6-dione Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological activity of lead compounds. For pyridazine derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities.
For Anticonvulsant Activity : In the series of 1-substituted-1,2-dihydro-pyridazine-3,6-diones, the nature of the substituent at the N-1 position significantly influences anticonvulsant potency. The presence of a 2-hydroxypropyl chain with various terminal amine groups (like 2-aminophenylamino, piperazinyl, or imidazolyl) was shown to be beneficial for activity against MES-induced seizures. nih.gov
For PDE Inhibition : In the development of pyrazolopyridine-pyridazinone PDE inhibitors, SAR analysis revealed that the unsubstituted lactam functionality of the pyridazinone ring is a key determinant for PDE3 inhibition. nih.gov Conversely, introducing a hydrophobic substituent at the N(2) position of the pyridazinone ring strongly promotes PDE4 inhibition. nih.gov
For Anticancer Activity : For 3,6-disubstituted pyridazines targeting CDK2, the nature and position of substituents are critical. The presence of specific moieties, such as a methyltetrahydropyran group, was found to confer submicromolar inhibitory activity against breast cancer cells. nih.gov
These studies collectively demonstrate that modifications at various positions of the pyridazine or pyridazinone ring can selectively tune the biological activity and potency towards a specific target.
Mechanisms of Action in Biological Systems
The diverse pharmacological effects of pyridazine derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.
The mechanism of action for pyridazinone analogs is often rooted in their specific interactions with the active sites of target enzymes or receptors. The pyridazine nucleus, with its two adjacent nitrogen atoms, possesses robust hydrogen-bonding potential. nih.gov This allows it to engage in dual H-bonding interactions with a target protein, a feature that is gainfully applied in drug design. nih.gov
Enzyme Inhibition : In the case of kinase inhibition, such as with CDK2, pyridazine derivatives act as ATP-competitive inhibitors. In silico docking studies have shown that these compounds can fit into the ATP-binding pocket of the enzyme, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues, thereby blocking the enzyme's catalytic activity. nih.gov Similarly, PDE inhibitors containing the pyridazinone ring function by occupying the active site of the enzyme, preventing the hydrolysis of cAMP. nih.gov The subsequent increase in intracellular cAMP levels leads to the modulation of downstream pathways, such as the suppression of pro-inflammatory cytokine production. mdpi.com
Anticonvulsant Mechanisms : While the exact mechanism for many pyridazinone-based anticonvulsants is still under investigation, it is hypothesized that they act by modulating ion channels or enhancing inhibitory neurotransmission. mdpi.com For related heterocyclic structures, such as quinazolin-4(3H)-ones, the mechanism involves positive allosteric modulation of the GABA-A receptor, which is the principal inhibitory neurotransmitter receptor in the central nervous system. mdpi.com
Enzyme Active Site Binding and Modulation
Analogs of this compound have been primarily investigated as inhibitors of various enzymes, particularly kinases, which play a crucial role in cell signaling and are often dysregulated in diseases like cancer.
One area of focus has been the inhibition of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. A series of 3,6-disubstituted pyridazine derivatives were synthesized and evaluated for their in vitro anticancer activity, with a particular focus on their ability to inhibit CDK2. Several of these analogs demonstrated potent inhibitory activity against CDK2, with IC50 values in the nanomolar range. For instance, compounds 11l and 11m showed significant inhibition of CDK2, which was proposed as a probable enzymatic target for their anticancer effects. nih.gov Molecular docking studies suggested that these compounds bind within the active site of CDK2, interacting with key amino acid residues. nih.gov
Another study focused on the design of 3,6-disubstituted pyridazine derivatives as inhibitors of the c-Jun N-terminal kinase 1 (JNK1) pathway, which is implicated in cancer cell survival. nih.gov The design strategy involved hybridizing the pyridazine ring with a 4-fluorophenyl group, a moiety known for high JNK1 inhibitory activity. nih.gov While the specific binding interactions were predicted through molecular docking, the study highlighted the potential of the pyridazine scaffold to serve as a foundation for developing potent and selective enzyme inhibitors. nih.gov
The following table summarizes the CDK2 inhibitory activity of selected 3,6-disubstituted pyridazine analogs.
| Compound | Substitution Pattern | Target Enzyme | IC50 (nM) |
| 11e | 3-(4-fluorophenyl)-6-(piperazin-1-yl)pyridazine | CDK2 | 151 |
| 11h | 3-(4-chlorophenyl)-6-(piperazin-1-yl)pyridazine | CDK2 | 43.8 |
| 11l | 3-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyridazine | CDK2 | 55.6 |
| 11m | 3-(4-methoxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methylamino)pyridazine | CDK2 | 20.1 |
Data sourced from in vitro kinase assays. nih.gov
Receptor Interactions and Signal Transduction
Pyridopyridazine (B8481360) derivatives, which are structurally related to pyridazine-3,6-diones, have been investigated as ligands for the GABA-A receptor benzodiazepine (B76468) binding site. researchgate.net This suggests that the core pyridazine structure has the potential to interact with neurotransmitter receptors in the central nervous system.
Furthermore, the broader class of pyridazine derivatives has been explored for a wide range of pharmacological activities that are often receptor-mediated, including antihypertensive and antipsychotic effects. jocpr.com For example, some pyridazinone derivatives have shown analgesic and anti-inflammatory properties, which can be mediated through interactions with receptors involved in pain and inflammation pathways. sarpublication.com
Reversible Covalent Modification in Biochemical Research
A significant area of investigation for pyridazinediones is their application as reversible covalent modifiers of cysteine residues in proteins. This property is of great interest in biochemical research for applications such as selective enzyme inhibition and activity-based protein profiling. The mechanism involves a Michael addition reaction between the thiol group of a cysteine residue and the electrophilic double bond of the pyridazinedione ring. The reversibility of this bond allows for dynamic modulation of protein function.
Studies have demonstrated that the electrophilicity of the pyridazinedione scaffold can be tuned by modifying the substituents on the nitrogen atoms, thereby controlling the rates of both the Michael addition and the retro-Michael deconjugation reactions. This tunability makes pyridazinediones a versatile tool for developing chemical probes and potential therapeutic agents that can reversibly bind to their target proteins.
Pharmacological Investigations and Preclinical Development
The pharmacological potential of pyridazine and pyridazinone derivatives has been demonstrated in various preclinical studies, primarily in the context of cancer and inflammation.
Anticancer Activity:
Numerous studies have reported the in vitro and in vivo anticancer activity of 3,6-disubstituted pyridazine derivatives. nih.govnih.gov For instance, compound 9e , a 3,6-disubstituted pyridazine, exhibited broad-spectrum antiproliferative activity against the NCI-60 panel of human cancer cell lines. nih.gov Subsequent in vivo studies using an Ehrlich ascites carcinoma solid tumor model in mice showed that compound 9e significantly reduced tumor volume without apparent toxicity at the tested doses. nih.gov
Similarly, a series of 3,6-disubstituted pyridazines were evaluated for their anticancer effects against human breast cancer cell lines (T-47D and MDA-MB-231). nih.govnih.gov Several compounds in this series displayed potent anti-proliferative activity, with IC50 values in the sub-micromolar to low micromolar range. nih.gov The most potent compounds, 11l and 11m , were found to induce cell cycle arrest and apoptosis in breast cancer cells. nih.gov
The following table summarizes the in vitro anticancer activity of selected 3,6-disubstituted pyridazine analogs against breast cancer cell lines.
| Compound | T-47D IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 11l | 0.55 ± 0.02 | 1.25 ± 0.04 |
| 11m | 0.43 ± 0.01 | 0.99 ± 0.03 |
Data represents the mean ± SD from three independent experiments. nih.gov
Analgesic and Anti-inflammatory Activity:
The pharmacological evaluation of certain pyridazinone derivatives has revealed significant analgesic and anti-inflammatory properties. sarpublication.comresearchgate.net For example, a study on 2/3-substituted-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-ones demonstrated their efficacy in animal models of pain and inflammation. researchgate.net One of the synthesized compounds showed excellent peripheral analgesic activity and significant inhibition of paw edema in rats. researchgate.net
These preclinical findings underscore the therapeutic potential of the pyridazine and pyridazinone core structures. While further studies are needed to specifically evaluate this compound, the existing data on its analogs provide a strong rationale for its investigation as a potential therapeutic agent.
Advanced Research Directions and Applications of 4 Methylpyridazine 3,6 Dione
4-Methylpyridazine-3,6-dione as a Building Block in Organic Synthesis
As a foundational building block, this compound provides a pre-formed structural motif that can be efficiently modified, streamlining complex synthetic processes. nbinno.comnbinno.com This reliability and versatility make it a valuable intermediate for creating novel chemical structures in diverse organic reactions. nbinno.com Heterocyclic compounds, in general, are one of the most varied and largest families of molecular fragments utilized by chemists for synthetic purposes. sigmaaldrich.comossila.com
The structure of this compound is particularly conducive to the construction of larger, more complex heterocyclic systems. Researchers have successfully used derivatives of this compound to synthesize fused ring systems, such as pyridopyridazines. For instance, a 4-methyl pyridazine-6-one derivative can be used as a starting material to prepare Pyrido[3,4-c]pyridazine-3,8-dione. mdpi.comresearchgate.net This process involves a condensation reaction of the methyl group with dimethylformamide dimethylacetal (DMFDMA) to form an enamine intermediate, which is then treated with aniline (B41778) to yield the final bicyclic structure. mdpi.comresearchgate.net Such synthetic pathways are crucial for exploring new chemical spaces and developing novel compounds with unique properties. mdpi.com
Table 1: Synthesis of a Complex Heterocycle from a 4-Methylpyridazine Derivative
| Step | Reactant(s) | Reagent(s) | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 4-methyl pyridazine-6-one | DMFDMA | Enamine intermediate | mdpi.comresearchgate.net |
The pyridazine (B1198779) ring, central to this compound, is an effective scaffold for designing ligands in coordination chemistry. The nitrogen atoms within the heterocyclic ring act as coordination sites for metal ions. researchgate.net Substituted 3,6-di(pyridin-2-yl)pyridazines, for example, are known for their ability to coordinate with metal ions like copper(I) or silver(I), leading to the self-assembly of complex supramolecular structures such as [2 × 2] grid-like metal complexes. researchgate.net The design of such ligands is integral to the development of new catalysts, materials with unique electronic properties, and potential therapeutic agents. The specific geometry and electronic properties of the pyridazine core can be fine-tuned through substitution to control the coordination environment around the metal center. mdpi.com
Role in Agrochemical Industries
In the agrochemical sector, derivatives of this compound are important intermediates. Specifically, 3,6-dichloro-4-methylpyridazine, a chlorinated derivative, is a key building block in the synthesis of various herbicides and fungicides. chemimpex.com These agrochemicals are vital for modern agriculture, aiding in weed control and protecting crops from fungal diseases, thereby enhancing agricultural productivity and yield. chemimpex.comopenpr.com The growing global demand for food necessitates the development of effective and sustainable agrochemical solutions, a field where pyridazine-based compounds continue to play a significant role. openpr.com
Table 2: Agrochemical Applications of 4-Methylpyridazine Derivatives
| Derivative | Application Area | Function | Reference |
|---|---|---|---|
| 3,6-dichloro-4-methylpyridazine | Herbicides | Intermediate for synthesis | chemimpex.com |
Future Prospects in Drug Discovery and Development
The pyridazine heterocycle is an attractive scaffold for drug design, possessing unique physicochemical properties that are advantageous for drug-target interactions. nih.gov The ring system is characterized by weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding. nih.gov These attributes make this compound and its derivatives promising candidates for the development of new therapeutic agents. nbinno.comchemimpex.com
The inherent polarity of the pyridazine ring is also seen as beneficial in drug discovery. nih.gov Research into 3,6-disubstituted pyridazines has identified a novel class of anticancer agents that target cyclin-dependent kinase 2 (CDK2), indicating significant potential in oncology. nih.gov The versatility of the pyridazine core allows for the creation of diverse molecular libraries to screen for various biological activities, opening up new avenues for treating a wide range of diseases. nih.govnih.gov
Table 3: Advantageous Properties of the Pyridazine Ring in Drug Discovery
| Property | Description | Significance | Reference |
|---|---|---|---|
| High Dipole Moment | The largest among diazine heterocycles. | Enhances π-π stacking interactions with biological targets. | nih.gov |
| Hydrogen Bonding | Dual hydrogen-bonding capacity. | Crucial for specific drug-target interactions. | nih.gov |
| Polarity | Inherently polar molecule. | Can reduce lipophilicity and potentially lower cytochrome P450 inhibition. | nih.gov |
Emerging Research Areas and Potential Novel Applications
The foundational structure of this compound continues to inspire new research directions. Scientists are exploring the synthesis of novel pyridopyridazine (B8481360) derivatives to evaluate their potential as antimycobacterial, antibacterial, and antifungal agents. semanticscholar.org For example, certain 1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one derivatives have shown promising antimycobacterial activity. semanticscholar.org
Furthermore, the application of pyridazine derivatives as targeted therapies is a rapidly advancing field. The development of 3,6-disubstituted pyridazines as selective inhibitors of cyclin-dependent kinases (CDKs) represents a promising strategy for cancer treatment. nih.gov In silico studies have suggested that these compounds not only exhibit potent anticancer activity but also possess acceptable ADME (absorption, distribution, metabolism, and excretion) and druglikeness properties. nih.gov These emerging areas underscore the sustained importance of the pyridazine scaffold in medicinal chemistry and the potential for discovering new applications for compounds derived from this compound.
Q & A
Q. What are the established synthetic routes for 4-methylpyridazine-3,6-dione, and how can reaction yields be optimized?
The synthesis of this compound typically involves cyclization reactions or functionalization of pyridazine precursors. Key methodologies include:
- Microwave-assisted synthesis : Enhances reaction efficiency and reduces time compared to conventional heating. For example, microwave protocols for structurally similar pyridazines achieved yields >80% by optimizing power (300–500 W) and reaction time (10–30 min) .
- Functionalization of dichloropyridazine analogs : Selective substitution at the 3- and 6-positions using nucleophilic agents (e.g., amines, alcohols) under controlled pH (7–9) and temperature (60–100°C) .
Optimization strategies : - Use of catalysts (e.g., Pd/C for hydrogenation) to reduce side products.
- Solvent selection (e.g., DMF for polar intermediates, THF for non-polar systems).
Q. What analytical techniques are critical for characterizing this compound?
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at C4: δ ~2.5 ppm in ¹H NMR).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for pyridazinone derivatives (e.g., CCDC 1958029) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₆H₆N₂O₂: m/z 139.0504).
- Infrared Spectroscopy (IR) : Confirms carbonyl stretches (νC=O ~1680–1720 cm⁻¹).
Q. How can purification challenges (e.g., byproduct removal) be addressed?
- Recrystallization : Use solvent pairs (e.g., ethanol/water) to isolate high-purity crystals. For pyridazinones, cooling rates <5°C/min improve crystal quality .
- Column Chromatography : Employ gradient elution (hexane → ethyl acetate) with silica gel (60–120 mesh). Monitor fractions via TLC (Rf ~0.3 in 1:1 hexane:EtOAc).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar impurities.
Advanced Research Questions
Q. How to resolve contradictions in reported crystal structure parameters for pyridazinone derivatives?
Discrepancies in unit cell dimensions or hydrogen-bonding motifs (e.g., C–O bond lengths varying by 0.02–0.05 Å) may arise from:
- Experimental conditions : Temperature (e.g., 173 K vs. 298 K) and crystallization solvents .
- Polymorphism : Use differential scanning calorimetry (DSC) to identify metastable forms.
Validation approach : - Cross-reference Hirshfeld surface analysis (e.g., dₙᵢ vs. dₑ values) with computational models (DFT) .
Q. What strategies enable regioselective functionalization of this compound?
- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the 5-position due to electron-deficient pyridazine core.
- Nucleophilic displacement : Replace chlorine in 3,6-dichloro analogs with amines (e.g., NH₃/EtOH, 80°C, 12 h) .
- Cross-coupling reactions : Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at the 4-methyl position .
Q. How to investigate the biological activity of this compound derivatives?
- In vitro assays :
- In vivo models : Neuroprotection studies in rodent MCAO models, measuring ROS/RNS levels and lipidomic profiling .
Q. What computational methods predict reactivity and electronic properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
